molecular formula C16H15NO B3054710 6-(Benzyloxy)-1-methyl-1H-indole CAS No. 61675-16-9

6-(Benzyloxy)-1-methyl-1H-indole

Cat. No. B3054710
CAS RN: 61675-16-9
M. Wt: 237.3 g/mol
InChI Key: AEFUSISIFJGCHA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-methyl-1H-indole is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Benzyloxy)-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61675-16-9

Product Name

6-(Benzyloxy)-1-methyl-1H-indole

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

1-methyl-6-phenylmethoxyindole

InChI

InChI=1S/C16H15NO/c1-17-10-9-14-7-8-15(11-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

AEFUSISIFJGCHA-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 125 g of caustic soda in pellets in 125 ml water are added 300 ml toluene, 50 ml methylsulphate and 7.36 g tetrabutylammonium hydrogensulphate, then, with stirring, 0.33 mole (73.6 g) 6-benzyloxyindole. Stirring is maintained for 15 minutes after the end of the evolution of heat. The reaction medium is diluted with two volumes of water. After separation of the organic phase the aqueous phase is extracted with toluene. After washing the organic phases with water and drying them, the desired product is obtained by evaporation. It melts at 79° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.36 g
Type
catalyst
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

300 ml of toluene, 50 ml of methylsulphate and 7.36 g of tetrabutylammonium hydrogen sulphate are added to 125 g of sodium hydroxide pellets in 125 ml of water, then, with stirring, 0.33 mole (73.6 g) of 6-benzyloxyindole. Stirring is maintained for 15 minutes after the end of the evolution of heat. The reaction medium is diluted with 2 volumes of water. After separation of the organic phase, the aqueous phase is extracted with toluene. After washing the organic phases with water and drying them, the desired product is obtained by evaporation. It melts at 79° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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